N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that features a complex structure with an indole and tetrazole moiety. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . The inclusion of a tetrazole ring further enhances its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry, to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production of complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the indole ring can yield oxindoles, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance binding affinity and selectivity, making the compound effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the tetrazole ring.
5-fluoroindole derivatives: Share the indole core but differ in the attached functional groups.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the combination of the indole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C19H17FN6O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O/c1-12-23-24-25-26(12)18-5-3-2-4-15(18)19(27)21-9-8-13-11-22-17-7-6-14(20)10-16(13)17/h2-7,10-11,22H,8-9H2,1H3,(H,21,27) |
InChI Key |
GCCNDEATTCXLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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